molecular formula C6H2Cl2FNO B6292261 2-chloro-5-fluoropyridine-3-carbonyl chloride CAS No. 1020849-13-1

2-chloro-5-fluoropyridine-3-carbonyl chloride

Cat. No.: B6292261
CAS No.: 1020849-13-1
M. Wt: 193.99 g/mol
InChI Key: BNZVIKUKDGACRN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine-3-carbonyl chloride (CAS 1020849-13-1) is a versatile halogenated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . This compound, with a molecular formula of C6H2Cl2FNO and a molecular weight of 194.0, features both a carbonyl chloride and multiple halogens on its pyridine ring, making it a reactive site for further functionalization . Pyridine carbonyl chlorides are primarily used as building blocks for the synthesis of amides and esters, which are crucial scaffolds in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. While specific applications for this exact molecule are not fully detailed in the literature, related substituted pyridines are extensively utilized in creating naphthyridine antibacterial compounds and other complex heterocyclic systems important in medicinal chemistry . The presence of both chloro and fluoro substituents on the ring enhances its utility in structure-activity relationship (SAR) studies and in creating targeted molecular libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions. For specific hazards and handling instructions, consult the Safety Data Sheet. Custom synthesis and bulk quantities may be available upon request .

Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZVIKUKDGACRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoropyridine-3-carbonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-5-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoropyridine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Effects and Functional Group Reactivity

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Reactivity/Applications Reference ID
2-Chloro-5-fluoropyridine-3-carbonyl chloride - C₆H₂Cl₂FNO Cl (2), F (5) Carbonyl chloride (3) 193.99 Nucleophilic acyl substitutions (amides, esters) -
2-(Chlorothio)pyridine-3-carbonyl chloride 156896-55-8 C₆H₃Cl₂NOS Cl (2), SCl (position?) Carbonyl chloride (3) 208.07 Thioether formation, agrochemical intermediates
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 655235-65-7 C₈H₅ClF₃NO₂ Cl (3), CF₃ (5) Ester (2) 239.58 Cross-coupling reactions, pharmaceuticals
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 82671-06-5 C₆H₂Cl₂FNO₂ Cl (2,6), F (5) Carboxylic acid (3) 209.99 Metal coordination, less reactive than carbonyl chloride
5-Bromo-2-chloro-3-fluoropyridine 17282-04-1 C₅H₂BrClFN Br (5), Cl (2), F (3) None 224.43 Suzuki-Miyaura coupling (bromine as leaving group)
2-Chloro-5-fluoropyridin-3-amine 72587-18-9 C₅H₄ClFN₂ Cl (2), F (5) Amine (3) 146.55 Nucleophilic amine for drug intermediates
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate enhances electron deficiency compared to the target compound’s fluorine and chlorine substituents, favoring electrophilic aromatic substitution .
  • Functional Group Reactivity : The carbonyl chloride group in the target compound is more reactive than carboxylic acids (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid ) or esters, enabling efficient synthesis of amides without requiring activating agents .
  • Substituent Position : 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid has steric hindrance at position 6, reducing accessibility for nucleophilic attacks compared to the target compound .

Physicochemical Properties

  • Boiling/Melting Points : Carbonyl chloride derivatives generally have lower melting points than carboxylic acids due to weaker intermolecular forces.

Biological Activity

2-Chloro-5-fluoropyridine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a halogenated pyridine derivative. Its structure includes a carbonyl chloride group, which enhances its reactivity and potential for biological interactions. The molecular formula is C6H4ClFNO, with a molecular weight of approximately 175.55 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorinated pyridines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy as an antimicrobial agent.

The biological activity of halogenated pyridines often involves:

  • Inhibition of Enzymatic Activity : These compounds can act as enzyme inhibitors, disrupting metabolic pathways in microorganisms.
  • Interaction with Cellular Targets : The carbonyl chloride group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to altered cellular functions.

Study on Antibacterial Activity

A comparative study was conducted to evaluate the antibacterial properties of various pyridine derivatives. The results indicated that compounds similar to this compound exhibited inhibition zones ranging from 10 to 20 mm against standard bacterial strains when tested using the disc diffusion method .

CompoundInhibition Zone (mm)Bacterial Strain
This compoundTBDE. coli
Analog A15S. aureus
Analog B18Pseudomonas aeruginosa

Pharmacological Applications

Due to its structural features, this compound is being explored for use in:

  • Antimicrobial Agents : Its potential to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Anticancer Research : Similar compounds have shown promise in targeting cancer cells through selective inhibition of tumor growth pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-fluoropyridine-3-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via halogenation of pyridine precursors. For example, coupling 5-fluoropyridine derivatives with acyl chlorides under anhydrous conditions (e.g., using thionyl chloride as a chlorinating agent). Key parameters include:

  • Temperature: Maintain 0–5°C during chlorination to avoid side reactions (e.g., decomposition or over-halogenation) .
  • Solvent: Dichloromethane or tetrahydrofuran (THF) is preferred for stabilizing reactive intermediates .
  • Catalyst: Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the pyridine ring .
    • Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How can the structure of this compound be unequivocally confirmed?

  • Analytical Workflow:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C5, chlorine at C2, and carbonyl at C3). ¹⁹F NMR quantifies electronic effects of fluorine .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl/F signatures) .
  • X-Ray Crystallography: For solid-state confirmation, use SHELXL (via SHELX suite) for refinement. Note: Crystallize in non-polar solvents (e.g., hexane) to avoid hydrate formation .

Q. What safety protocols are critical when handling this compound?

  • Hazards: Highly reactive acyl chloride (lachrymator, corrosive).
  • Mitigation:

  • Work in a fume hood with PPE (gloves, goggles).
  • Quench excess reagent with ice-cold ethanol to prevent violent hydrolysis .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected substitution patterns) be resolved during derivatization?

  • Case Study: If amidation yields a mixture (e.g., C3 vs. C5 substitution), use:

  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare activation energies for nucleophilic attack at C3 vs. C5 .
  • Kinetic Analysis: Monitor intermediates via in-situ IR spectroscopy to identify competing pathways .
    • Troubleshooting: Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to favor desired regioselectivity .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Decomposition Pathways: Hydrolysis to carboxylic acid or dimerization via nucleophilic acyl substitution.
  • Solutions:

  • Storage: Under inert gas (Ar) at –20°C in sealed, desiccated vials .
  • Stabilizers: Add molecular sieves (3Å) to absorb trace moisture .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight: Fluorine at C5 enhances electrophilicity at C3-carbonyl, facilitating nucleophilic acyl substitutions (e.g., with amines).
  • Experimental Design: Compare reaction rates with non-fluorinated analogs (e.g., 2-chloropyridine-3-carbonyl chloride) using kinetic isotope effects (KIE) or Hammett plots .

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